molecular formula C9H6N6O B14584166 Tetrazolo[1,5-a]quinoxaline-4-carboxamide CAS No. 61148-32-1

Tetrazolo[1,5-a]quinoxaline-4-carboxamide

Cat. No.: B14584166
CAS No.: 61148-32-1
M. Wt: 214.18 g/mol
InChI Key: OBBZXKPPBVXEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazolo[1,5-a]quinoxaline-4-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound is known for its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]quinoxaline-4-carboxamide typically involves the condensation of o-phenylenediamine with a suitable carbonyl compound to form a quinoxaline intermediateThe final step involves the formation of the carboxamide group through an appropriate amide coupling reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, reaction temperature, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]quinoxaline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrazolo[1,5-a]quinoxaline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrazolo[1,5-a]quinoxaline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

    Tetrazolo[1,5-a]quinoline-4-carbonitrile: Shares a similar tetrazole ring structure but differs in the quinoline core.

    Quinoxaline-2-carboxamide: Another quinoxaline derivative with a carboxamide group but lacks the tetrazole ring.

    1,2,3-Triazoloquinoxaline: Contains a triazole ring instead of a tetrazole ring .

Uniqueness: Tetrazolo[1,5-a]quinoxaline-4-carboxamide is unique due to its combination of a tetrazole ring and a quinoxaline core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61148-32-1

Molecular Formula

C9H6N6O

Molecular Weight

214.18 g/mol

IUPAC Name

tetrazolo[1,5-a]quinoxaline-4-carboxamide

InChI

InChI=1S/C9H6N6O/c10-8(16)7-9-12-13-14-15(9)6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,16)

InChI Key

OBBZXKPPBVXEPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.